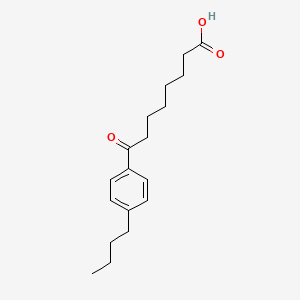
2',6'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2’,6’-Dichloro-3-(1,3-dioxan-2-YL)propiophenone is a chemical compound with the molecular formula C13H14Cl2O3 and a molecular weight of 289.16 . Its IUPAC name is 1-(2,6-dichlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone .
Molecular Structure Analysis
The InChI code for 2’,6’-Dichloro-3-(1,3-dioxan-2-YL)propiophenone is 1S/C13H14Cl2O3/c14-9-3-1-4-10 (15)13 (9)11 (16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The predicted boiling point of 2’,6’-Dichloro-3-(1,3-dioxan-2-YL)propiophenone is 340.6±17.0 °C and the predicted density is 1.090±0.06 g/cm3 .Scientific Research Applications
Synthesis Methods
Microwave and Ultrasound-Assisted Semisynthesis : Natural methoxylated propiophenones were synthesized from phenylpropenes using palladium chloride, sodium formate, and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in wet dioxane. This method compared conventional, ultrasound, and microwave heating approaches (Joshi, Sharma, & Sinha, 2005).
Dehydrogenation of Alcohols by Quinones : The use of DDQ and tetrachloro-p-benzoquinone for dehydrogenating benzyl-type alcohols, including the transfer of hydrogen from 1-phenyl-1-propanol to DDQ, was studied. This highlighted the role of solvents in increasing the yield of propiophenone (Ohki, Nishiguchi, & Fukuzumi, 1979).
Chemical Reactions and Properties
Acylation and Alkylation Reactions : The reaction of 3-halo- and 3-ethoxypropionic acids with 1,3-dimethoxybenzene in polyphosphoric acid produced derivatives of propiophenone, illustrating the chemical versatility of these compounds (Kasturi & Damodaran, 1969).
Conjugation-Extended Tetrathiafulvalene Analogues : Studies on conjugation-extended tetrathiafulvalene analogues involving aromatic heterocyclic linking groups showed the impact of these groups on donating ability and stability of radical cations. This research adds to the understanding of the electrochemical properties of such compounds (Takahashi, Nihira, Yoshifuji, & Tomitani, 1993).
Applications in Biochemistry and Pharmacology
- Synthesis of Thromboxane Receptor Antagonist : The novel thromboxane receptor antagonist 4(Z)-6-(2-o-chlorophenyl-4-o-hydroxyphenyl-1,3-dioxan-cis-5-yl) hexenoic acid was synthesized, demonstrating the potential application of these compounds in medical pharmacology (Brewster et al., 1988).
Environmental Studies
- Mechanisms of Dioxin Formation : Research into the oxidative thermal degradation of 2-chlorophenol identified various dioxins and furans as products. This study contributes to the understanding of the environmental impact of such chemical reactions (Evans & Dellinger, 2005).
Other Relevant Research
- Antiviral Activity of Alkylated Purines : The alkylation of chloropurine with dioxane derivatives yielded antiviral acyclonucleosides, suggesting a potential role in antiviral drug development (Harnden, Jarvest, Bacon, & Boyd, 1987).
- Crystal Structure Studies : The crystal structure of a complex of 2,6-dichloro-4-nitrophenol with 1,4-dioxane was determined, providing insights into the molecular interactions and structural properties of such complexes (Köse et al., 2014).
properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-9-3-1-4-10(15)13(9)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHPOFDKFLWRJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646057 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone | |
CAS RN |
898756-97-3 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360714.png)
![7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360715.png)
![8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1360716.png)
![6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1360719.png)
![7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360720.png)






